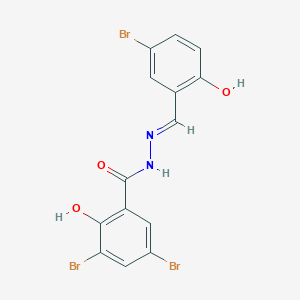![molecular formula C21H24N4OS B6014395 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone](/img/structure/B6014395.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic molecule that features a unique structure combining an imidazo-thiazole core with a piperidine and pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo-thiazole core through a cyclization reaction. This is followed by the introduction of the phenyl group via a substitution reaction. The final steps involve the attachment of the piperidine and pyrrolidine moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo-thiazole core with piperidine and pyrrolidine moieties sets it apart from other similar compounds, potentially offering unique advantages in various applications.
Eigenschaften
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(24-12-8-17(9-13-24)23-10-4-5-11-23)19-15-27-21-22-18(14-25(19)21)16-6-2-1-3-7-16/h1-3,6-7,14-15,17H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVCEOCXOJMPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6014312.png)
![ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6014316.png)

![3-[1-(2-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014328.png)
![3-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}propanamide](/img/structure/B6014329.png)

![1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole](/img/structure/B6014346.png)
![2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B6014353.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methylmethanamine](/img/structure/B6014367.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6014385.png)
![(4-Methylphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6014391.png)
![N-{2-[(methylamino)sulfonyl]ethyl}-5-[1-(3-methyl-2-buten-1-yl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6014398.png)
![N~2~-methyl-N~2~-(3-pyridinylmethyl)-N~1~-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}glycinamide](/img/structure/B6014403.png)
![3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B6014408.png)
